1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene
Description
This compound, also identified as MCULE-8777613195-0-12, is a pentacyclic heterocyclic molecule with a fused ring system containing four nitrogen atoms (tetraaza) at positions 1, 2, 12, and 13 . Its IUPAC name reflects the intricate bicyclic and polycyclic connectivity, including bridgehead and fused rings. The structure features two nitrile groups (-C≡N) at positions 11 and 22, which enhance its binding affinity to metallo-β-lactamases like NDM-1 (New Delhi Metallo-β-lactamase), a key enzyme in antibiotic resistance . Molecular dynamics (MD) simulations confirm its stable interaction with NDM-1, mediated by hydrogen bonding (e.g., His120, His122, His189) and hydrophobic interactions (e.g., Trp93, Phe70) .
Properties
CAS No. |
226-65-3 |
|---|---|
Molecular Formula |
C18H12N4 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-21-17(15)19-22-12-10-14-6-2-4-8-16(14)18(22)20-21/h1-12H |
InChI Key |
DXDGZBNXRWSWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares core pentacyclic frameworks with several analogs but differs in heteroatom placement and functional groups. Key comparisons include:
3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione ()
- Structural Features : Replaces two nitrogen atoms with oxygen (dioxa) and includes ketone groups (dione) at positions 4 and 21.
- No direct evidence of NDM-1 inhibition is reported, suggesting functional group specificity is critical for enzyme binding .
Strychnine and Brucine ()
- Structural Features : Heptacyclic alkaloids with oxygen and nitrogen heteroatoms. Brucine includes methoxy substituents.
- Impact on Activity : These neurotoxins target glycine receptors rather than metallo-enzymes, highlighting how polycyclic frameworks can diverge in biological targets based on substituent chemistry .
2-Oxa-13-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene ()
Substructure Analysis and Pharmacophore Relevance
Frequent substructures in polycyclic inhibitors () reveal that:
- Nitrogen-rich frameworks enhance metal coordination (e.g., Zn²⁺ in NDM-1).
- Nitriles act as hydrogen-bond acceptors and hydrophobic anchors.
- Oxygen-containing analogs (e.g., dioxa) exhibit reduced versatility in enzyme binding .
Biological Activity
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene is a complex organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity based on current research findings.
- CAS Number : 226-65-3
- Molecular Formula : C18H12N4
- Molecular Weight : 284.3 g/mol
- IUPAC Name : 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. Preliminary studies indicate that it may modulate critical biochemical pathways involved in various diseases.
Antimicrobial Properties
Recent investigations have highlighted the compound's potential as an inhibitor against New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. A study demonstrated that the compound formed multiple hydrogen bonds with key residues in the NDM-1 enzyme and significantly reduced its catalytic efficiency when tested in vitro.
| Parameter | Value |
|---|---|
| IC50 (µM) | 54.2 |
| Binding Energy (kcal/mol) | -8.9 |
| Key Interactions | His120, His122 |
Anticancer Activity
In vitro studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
-
Study on NDM-1 Inhibition :
- Objective : Evaluate the inhibitory effect of the compound on NDM-1.
- Methodology : Molecular docking simulations and enzyme kinetics were performed.
- Findings : The compound demonstrated a strong binding affinity and significantly inhibited the enzyme's activity compared to known inhibitors like D-captopril.
-
Anticancer Evaluation :
- Objective : Assess the cytotoxic effects on various cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assay protocols.
- Findings : The compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
